(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(19-15-5-3-6-16(11-15)20(22)23)9-8-13-10-14-4-1-2-7-17(14)24-12-13/h1-11H,12H2,(H,19,21)/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVOPDYUCRSKNU-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Coupling with Nitrophenyl Group: The chromenyl intermediate is then coupled with a nitrophenyl-substituted propenamide through a condensation reaction. This step often requires the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis methods to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups on the chromenyl or nitrophenyl moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amino derivatives, and substitution can result in various functionalized chromene derivatives.
Scientific Research Applications
(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing more complex molecules.
Biology: Researchers investigate its biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The nitrophenyl group may also contribute to the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Coumarin-Containing Acrylamides
Compound: 3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one (4e)
- Structure: Features a coumarin (chromen-2-one) core instead of chromen-3-yl, with a 4-dimethylaminophenyl acrylamide substituent.
- Properties : Melting point = 192°C; IR bands at 1712 cm⁻¹ (>C=O) and 1550 cm⁻¹ (C=C); 1H-NMR signals for aromatic protons (δ 6.54–8.1 ppm) .
- Comparison: The chromen-2-one core in 4e may enhance fluorescence compared to the chromen-3-yl group in the target compound.
Chlorinated N-Arylcinnamamides
Compound Series : 4-Chloro- and 3,4-dichlorocinnamanilides (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide)
- Activity: 3,4-Dichlorocinnamanilides exhibit superior antibacterial activity (submicromolar MIC against Staphylococcus aureus and MRSA) compared to 4-chloro derivatives. Low cytotoxicity to mammalian cells is noted .
- The nitro group in the target compound could enhance oxidative stress-mediated mechanisms, differing from chloro substituents.
Nitrophenyl-Substituted Acrylamides
Compound: (2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide
Natural Product Derivatives
Compound : N-trans-Coumaroyl octopamine (from Lycium barbarum)
- Structure : Natural coumaroyl amide with a hydroxyethylamine side chain.
- Activity: Exhibits anti-inflammatory activity (IC₅₀ = 17.00 μM for NO inhibition), comparable to quercetin .
- Comparison: The target compound’s synthetic nitro group contrasts with natural hydroxyl and methoxy substituents, which may confer antioxidant properties.
Structural and Functional Data Tables
Table 1: Physical and Spectral Properties
Mechanistic Insights and Substituent Effects
- Electron-Withdrawing Groups: The 3-nitrophenyl group in the target compound may enhance electrophilicity, facilitating interactions with nucleophilic residues in target proteins. This contrasts with electron-donating groups (e.g., dimethylamino in ), which may improve solubility but reduce reactivity.
- Chlorinated vs. Nitro Substituents : Chlorine atoms increase lipophilicity (logP), favoring membrane penetration, while nitro groups may contribute to redox cycling and oxidative damage .
- Chromen-3-yl vs. Phenyl: The chromen-3-yl moiety’s fused ring system could enhance stacking interactions with aromatic amino acids or nucleic acids, a feature absent in simpler phenyl derivatives .
Biological Activity
(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide, a member of the chromene derivative family, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a chromenyl group linked to a nitrophenyl moiety through a prop-2-enamide functional group. The synthesis typically involves:
- Formation of Chromenyl Intermediate : This is achieved via cyclization reactions using salicylaldehyde derivatives under acidic or basic conditions.
- Coupling with Nitrophenyl Group : The chromenyl intermediate is coupled with a nitrophenyl-substituted propenamide, often facilitated by Lewis acid catalysts.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has demonstrated efficacy against various bacterial strains and fungi, suggesting its potential as an antibacterial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- MCF-7 Cell Line : IC50 = 25 µM
- HeLa Cell Line : IC50 = 30 µM
These findings indicate that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The nitrophenyl group may enhance binding affinity to enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cancer cells, leading to oxidative stress and subsequent apoptosis.
- Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest at the G1/S phase, inhibiting cell division.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Study on Anticancer Effects : A recent study investigated the effects of this compound on tumor growth in vivo using xenograft models. Results showed a significant reduction in tumor size compared to control groups.
- Tumor Size Reduction : 50% reduction after 4 weeks of treatment with a dosage of 20 mg/kg body weight.
- Antimicrobial Efficacy Evaluation : Another study assessed its antimicrobial activity against clinical isolates of multidrug-resistant pathogens, demonstrating promising results that warrant further exploration for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
